1-Methoxy-3-methylbutan-2-ol

Description

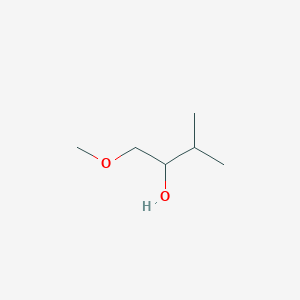

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)6(7)4-8-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYWHZOKFISCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760211-13-0 | |

| Record name | 1-methoxy-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxy 3 Methylbutan 2 Ol and Its Isomers

Advanced Synthetic Routes and Reaction Conditions

The construction of 1-methoxy-3-methylbutan-2-ol can be achieved through various advanced synthetic routes, each with specific reaction conditions tailored to maximize efficiency and product purity.

Etherification Processes for Methoxy-Alcohols

Etherification is a fundamental process for synthesizing methoxy-alcohols. A common industrial method involves the reaction of an alcohol with methanol (B129727) in the presence of an acid catalyst. For instance, the synthesis of the related compound, 3-methoxy-3-methylbutan-1-ol (B1582460), is achieved by reacting 3-methyl-3-buten-1-ol (B123568) with methanol. This process, known as an etherification reaction, is optimized for large-scale production to ensure high purity and yield.

Another approach is the Williamson ether synthesis, which can yield the desired ether group. purdue.edu This method involves deprotonating an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, the synthesis of a target chiral amine involved an initial plan to use Williamson ether conditions to form the ether group on a precursor molecule. purdue.edu Initial attempts with unwashed sodium hydride resulted in low yields, but washing the NaH improved the yield significantly to 73%. purdue.edu

Acid-catalyzed ring-opening of epoxides with an alcohol also serves as an effective etherification method. In the case of an asymmetric epoxide, the nucleophilic attack of the alcohol preferentially occurs at the more substituted carbon under acidic conditions. youtube.com For example, the reaction of 1,2-epoxybutane (B156178) with methanol under acidic conditions yields a methoxy (B1213986) alcohol. youtube.com This reaction proceeds through a mechanism that has characteristics of both S(_N)1 and S(_N)2 pathways. libretexts.org

Table 1: Comparison of Etherification Methods

| Method | Reactants | Catalyst/Conditions | Key Features |

| Acid-Catalyzed Etherification | Alcohol, Methanol | Acid Catalyst | Common industrial process, optimized for high yield. |

| Williamson Ether Synthesis | Alcohol, Alkyl Halide | Base (e.g., NaH) | Sensitive to reaction conditions, such as purity of reagents. purdue.edu |

| Acid-Catalyzed Epoxide Opening | Epoxide, Methanol | Acid Catalyst | Regioselective attack at the more substituted carbon of an asymmetric epoxide. youtube.comlibretexts.org |

Stereoselective Synthesis Approaches for Chiral Centers in this compound

Given that this compound possesses chiral centers, controlling the stereochemistry during its synthesis is crucial for applications requiring specific enantiomers or diastereomers. Asymmetric synthesis techniques are employed to achieve this control. ethz.ch These techniques include using chiral starting materials, chiral auxiliaries, or enantioselective catalysts. ethz.ch

One general method for the asymmetric synthesis of α-substituted β-amino secondary alcohols involves a multi-step sequence that includes a proline-mediated, asymmetric, three-component Mannich reaction, followed by nucleophilic addition, oxidation, and finally, a diastereoselective reduction. tohoku.ac.jp The choice of reducing agent, such as LiAlH(O-t-Bu)(_3) or catecholborane, can selectively produce either the anti or syn diastereomer with high stereoselectivity. tohoku.ac.jp

For the synthesis of novel chiral amino alcohol ligands, L-valine can serve as a starting material. polyu.edu.hk This approach has been used to synthesize ligands like 1R-[2'-(6'-methoxynaphthyl)]-2S-amino-3-methylbutan-1-ol, which demonstrates the application of chiral pool synthesis to create molecules with defined stereocenters. polyu.edu.hk

The development of chiral bases can also be approached through stereoselective synthesis. purdue.edu A synthetic strategy starting from valine involves converting the amine to an alcohol via a diazotization/hydrolysis reaction, followed by ether formation to create a chelating ligand. purdue.edu This highlights how fundamental reactions can be sequenced to build complex chiral molecules.

Catalytic Applications in Methoxy-Butanol Synthesis

Catalysis plays a pivotal role in the synthesis of methoxy-alcohols, offering pathways that are often more efficient and environmentally benign. Both homogeneous and heterogeneous catalysts are employed across various synthetic strategies.

In the context of producing higher alcohols from synthesis gas (H(_2)/CO), copper-based catalysts, often promoted with elements like cesium, are utilized. acs.org These catalysts can facilitate the chain growth from methanol to produce more complex alcohols. acs.org The synthesis of higher alcohols from CO(_2) hydrogenation also relies on multifunctional catalysts, including noble metals (Rh, Pd, Pt), Co-based, and Cu-based systems, which are capable of C-C coupling. mdpi.com

For etherification reactions, acid catalysts are common. Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the cross-coupling of two different alcohols to form unsymmetrical ethers. nih.gov This method is notable for its mild conditions and broad substrate scope. nih.gov

Recent advancements in green chemistry have highlighted the use of titanium silicalite (TS-1) catalysts for the epoxidation of alkenes using hydrogen peroxide, a greener oxidant. This method is highly efficient for producing epoxides, which are key intermediates for synthesizing diols and methoxy-alcohols.

The table below summarizes various catalysts and their applications in reactions relevant to methoxy-butanol synthesis.

Table 2: Catalysts in Methoxy-Butanol Relevant Synthesis

| Catalyst Type | Reaction | Application | Reference |

| Copper-based (e.g., Cs−Cu/ZnO/Cr(_2)O(_3)) | Higher Alcohol Synthesis | Production of isobutanol from syngas. | acs.org |

| Noble Metals (Rh, Pd, Pt), Co-based, Cu-based | CO(_2) Hydrogenation | Synthesis of higher alcohols. | mdpi.com |

| Trifluoroacetic Acid (TFA) | Dehydrative Etherification | Cross-coupling of alcohols to form unsymmetrical ethers. | nih.gov |

| Titanium Silicalite (TS-1) | Epoxidation | Green synthesis of epoxides from alkenes using H(_2)O(_2). |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading is critical for maximizing the yield and selectivity of the desired product.

In methanol synthesis, which can be a precursor step, low temperatures and high pressures are generally favored due to the exothermic nature of the hydrogenation reaction. rsc.org However, finding the optimal conditions involves balancing thermodynamic and kinetic factors. researchgate.net For instance, in a study on a methanol synthesis reactor, an optimal temperature of 250 °C was identified at a pressure of 100 bar, which was attributed to the promotion of CO(_2) activation. rsc.org

For esterification reactions, which can be analogous to etherification, the removal of water is a common strategy to drive the equilibrium towards the product. nih.gov In the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, the molar ratio of reactants and the reaction time were optimized to achieve a high yield of 97.4%. semanticscholar.org Specifically, an 8-hour reaction time was found to be optimal for the esterification step. semanticscholar.org

In the synthesis of higher alcohols, a double-bed reactor system with a temperature gradient can be used to optimize yields. acs.org A lower temperature in the first bed favors the formation of lower alcohol precursors, which are then converted to higher alcohols in a second, higher-temperature bed. acs.org This configuration led to a high space-time yield of isobutanol. acs.org

Precursor Chemistry and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, a logical disconnection would be at the ether linkage or by targeting the diol precursor.

A key precursor for the synthesis of related methoxy-alcohols is 1,2-epoxy-3-methylbutane. This epoxide can be synthesized from 3-methyl-1-butene (B165623) through various methods, including epoxidation with peracids like m-CPBA or greener methods using hydrogen peroxide and a TS-1 catalyst. The epoxide ring is highly reactive and susceptible to nucleophilic attack, making it an excellent intermediate. Ring-opening of this epoxide with methanol under acidic conditions would lead to the formation of this compound. youtube.comlibretexts.org

Another important precursor is 3-methyl-1,2-butanediol. nih.gov Selective etherification of the primary alcohol of this diol would yield the target compound.

Utilization of 3-Methyl-3-buten-1-ol as a Precursor

3-Methyl-3-buten-1-ol (isoprenol) is a versatile precursor in organic synthesis. nih.govsigmaaldrich.com While it is directly used to synthesize the isomeric 3-methoxy-3-methylbutan-1-ol via an acid-catalyzed reaction with methanol, it can also be a starting point for creating the necessary carbon skeleton for this compound.

The double bond in 3-methyl-3-buten-1-ol allows for various transformations. For example, it could undergo epoxidation followed by ring-opening, or hydroboration-oxidation to form a diol, which could then be further manipulated.

Purification and Isolation Techniques for Methoxy-Butanol Derivatives

The purification and isolation of specific isomers of methoxy-butanol derivatives from reaction mixtures or natural sources present a significant challenge due to the physicochemical similarities among the isomers. nih.gov A variety of techniques are employed to achieve high purity, often in combination.

Distillation is a common and cost-effective method for separating compounds with different boiling points. google.com For close-boiling isomers, simple fractional distillation may be insufficient. core.ac.uk In such cases, more advanced techniques like extractive or azeotropic distillation are used. core.ac.uk A specialized method involves the conversion of diastereomeric alcohol isomers into esters. These esters may have more disparate boiling points, allowing for their separation by distillation. Subsequently, the separated esters are saponified to yield the pure individual alcohol isomers. google.com

Crystallization is another technique used for purification. google.com A crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled to allow the desired compound to crystallize, leaving impurities in the solution. google.com The choice of solvent is critical; options can include aliphatic or aromatic hydrocarbons, lower alkyl alcohols, or mixtures thereof with water. google.com

Chromatography offers high-resolution separation and is frequently used for purifying complex mixtures of isomers. google.comgoogle.com High-performance liquid chromatography (HPLC) and counter-current chromatography (CCC) are powerful methods for the isolation of synthetic and natural products. researchgate.net For instance, pH-zone-refining counter-current chromatography has been successfully used to purify brominated derivatives from a crude mixture. researchgate.net Adsorption processes, a form of chromatography, are also gaining attention for their potential to offer high purity and efficiency under mild conditions. google.com Materials like zeolitic imidazolate frameworks (ZIFs) and metal-organic frameworks (MOFs) have been investigated for their ability to selectively adsorb and separate alcohol isomers based on molecular size and structure. nih.govresearchgate.net

Table 2: Summary of Purification Techniques for Alcohol Derivatives

| Technique | Principle | Applicability/Examples | References |

|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | General separation of liquids with different volatilities. Often the preferred industrial method due to cost-efficiency. google.com | google.comcore.ac.uk |

| Esterification-Distillation | Chemical conversion of close-boiling alcohol isomers to esters with more distinct boiling points, followed by distillation and saponification. | Separation of diastereomeric isomers like α-fenchol and β-fenchol. google.com | google.com |

| Crystallization | Separation based on differences in solubility in a given solvent at different temperatures. | A crude product of 5-Methoxy-1-(4-trifluoromethyl-phenyl)-pentan-1-one was purified by dissolving in methanol/water and cooling to induce crystallization. google.com | google.comgoogle.com |

| Counter-Current Chromatography (CCC) | Differential partitioning of solutes between two immiscible liquid phases. | Purification of a crude acetin mixture into mono-, di-, and triacetin; isolation of honokiol (B1673403) derivatives. researchgate.net | researchgate.net |

| Adsorption | Selective adhesion of molecules onto the surface of a solid adsorbent material. | Separation of pentanol (B124592) isomers using a cadmium-BINOL metal-organic framework. nih.gov Separation of hexane (B92381) isomers using ZIF-77 adsorbent. researchgate.net | nih.govgoogle.comresearchgate.net |

Elucidation of Reaction Mechanisms Involving 1 Methoxy 3 Methylbutan 2 Ol

Mechanistic Studies of Ether Cleavage and Formation in Methoxy-Alcohols

The formation and cleavage of the ether linkage in methoxy-alcohols like 1-methoxy-3-methylbutan-2-ol are fundamental reactions, typically catalyzed by acids.

Ether Formation: The synthesis of such ethers can be achieved through the acid-catalyzed dehydration of alcohols. This process generally involves the protonation of one alcohol molecule, converting the hydroxyl group (-OH) into a good leaving group (H₂O). A second alcohol molecule then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. masterorganicchemistry.combyjus.com For asymmetrical ethers, the Williamson ether synthesis is a more common and versatile method, involving the reaction of an alkoxide ion with a primary alkyl halide in an Sₙ2 reaction. libretexts.orgopenstax.org

Ether Cleavage: The cleavage of the ether bond in this compound requires a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.com Ethers are generally unreactive because the alkoxide group is a poor leaving group. chemistrysteps.com The mechanism begins with the protonation of the ether oxygen atom, which creates a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (like I⁻ or Br⁻) attacks one of the adjacent carbon atoms. The specific pathway, either Sₙ1 or Sₙ2, depends on the structure of the ether. chemistrysteps.commasterorganicchemistry.com

Sₙ2 Mechanism: If the nucleophile attacks the less substituted carbon of the protonated ether (the methyl group), the reaction proceeds via an Sₙ2 pathway. This would yield methyl halide and 3-methylbutane-1,2-diol. This pathway is favored for ethers with primary and methyl groups. masterorganicchemistry.com

Sₙ1 Mechanism: If a stable carbocation can be formed, the reaction may proceed through an Sₙ1 mechanism. For this compound, cleavage of the C-O bond to form a secondary carbocation at the butanol chain is possible, though less favored than pathways involving more stable carbocations. masterorganicchemistry.com

Oxidation and Reduction Pathways of the Hydroxyl Group in this compound

The reactivity of this compound is significantly influenced by its secondary hydroxyl group, which is susceptible to both oxidation and reduction.

Oxidation: The secondary alcohol group can be readily oxidized to a ketone. The oxidation of this compound would yield 1-methoxy-3-methylbutan-2-one . uni.lureddit.com This transformation is a common reaction in organic synthesis. The general mechanism involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. reddit.com Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Reduction: While the oxidation of secondary alcohols is common, their reduction is a less frequent transformation. The reduction of the hydroxyl group in this compound to yield 1-methoxy-3-methylbutane would require potent reducing agents or a multi-step process. This typically involves converting the hydroxyl group into a better leaving group (e.g., a tosylate) followed by a reduction step using a reagent like lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution Reactions and the Methoxy (B1213986) Group

The methoxy group (-OCH₃) in this compound can act as a leaving group in nucleophilic substitution reactions, though it requires activation. As an ether, the methoxy group is a poor leaving group on its own. However, under strongly acidic conditions, the oxygen atom can be protonated. This converts the methoxy group into a neutral methanol (B129727) molecule upon departure, which is a much better leaving group.

For example, reaction with a hydrogen halide (HX) could lead to the substitution of the methoxy group with a halogen. The protonated ether would then be susceptible to attack by the halide ion. This reaction would likely proceed via an Sₙ2 mechanism, given that it involves a primary carbon attached to the ether oxygen.

Carbocation Rearrangements in Related Butanol Systems

Under acidic conditions, alcohols like this compound can undergo dehydration, leading to the formation of a carbocation intermediate. These carbocations are prone to rearrangement to form more stable species. The behavior of the closely related compound, 3-methylbutan-2-ol, provides a clear model for this process. sarthaks.comshaalaa.com

The mechanism proceeds via the following steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., HBr), forming a good leaving group (water). sarthaks.comdoubtnut.com

Formation of a Secondary Carbocation: The protonated alcohol loses a water molecule, resulting in the formation of a secondary carbocation at the second carbon of the butanol chain. shaalaa.comdoubtnut.com

1,2-Hydride Shift: This secondary carbocation is relatively unstable. It can rearrange into a more stable tertiary carbocation through a 1,2-hydride shift. In this step, a hydrogen atom from the adjacent third carbon migrates with its pair of electrons to the positively charged second carbon. sarthaks.comshaalaa.comdoubtnut.com

Formation of the Final Product: The more stable tertiary carbocation is then attacked by a nucleophile (e.g., Br⁻) to yield the final, rearranged product. doubtnut.com

This type of rearrangement, where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon, is known as a Wagner-Meerwein rearrangement. chemistry-online.comwikipedia.orgwordpress.com This process is a class of carbocation 1,2-rearrangement reactions that are fundamental in organic chemistry. wikipedia.orgwordpress.com

Atmospheric Chemistry and Degradation Mechanisms of Related Methoxy-Butanols

While specific data on the atmospheric chemistry of this compound is scarce, detailed studies on its structural isomer, 3-methoxy-3-methyl-1-butanol (MMB), offer significant insight into its likely atmospheric fate. ucr.edunih.gov The primary daytime degradation pathway for such compounds in the atmosphere is reaction with hydroxyl radicals (•OH). ucr.eduresearchgate.net

The reaction of methoxy-butanols with hydroxyl radicals is initiated by the abstraction of a hydrogen atom from a C-H or O-H bond, forming water and an alkyl radical. nih.gov For MMB, the rate constant for its reaction with •OH radicals has been measured at 296 K to be (1.64 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Based on this, the atmospheric lifetime of MMB is calculated to be approximately 8.5 hours, assuming a 12-hour average daytime •OH concentration of 2 × 10⁶ molecules cm⁻³. nih.govsigmaaldrich.com The reaction proceeds via H-atom abstraction from various positions on the molecule, leading to the formation of different radical intermediates that subsequently react with O₂ in the atmosphere.

The degradation of methoxy-butanols initiated by •OH radicals leads to the formation of various smaller, oxygenated compounds that can act as secondary atmospheric pollutants. ucr.edu These products can contribute to the formation of photochemical smog and ground-level ozone. ucr.edu For the related isomer MMB, several key products have been identified and quantified. nih.gov

The table below summarizes the molar formation yields of the major products from the reaction of 3-methoxy-3-methyl-1-butanol with •OH radicals in the presence of nitrogen oxides (NOx). nih.gov

| Product | Molar Formation Yield (%) |

| Acetone | 3 ± 1% |

| Methyl acetate | 35 ± 9% |

| Glycolaldehyde | 13 ± 3% |

| 3-methoxy-3-methylbutanal | 33 ± 7% |

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Methoxy 3 Methylbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-methoxy-3-methylbutan-2-ol, with the structure CH₃-CH(CH₃)-CH(OH)-CH₂(OCH₃), specific signals are anticipated in both ¹H and ¹³C NMR spectra, which can be confirmed using 2D NMR techniques.

The ¹H NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule. The chemical shifts are influenced by neighboring electronegative oxygen atoms, which deshield the protons, causing them to appear at a lower field. libretexts.orgoregonstate.edu

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(OH)-H | ~3.6 - 3.8 | Multiplet | 1H |

| -CH₂-(OCH₃) | ~3.4 - 3.6 | Multiplet | 2H |

| -O-CH₃ | ~3.3 | Singlet | 3H |

| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet | 1H |

| -OH | Variable (Broad) | Singlet | 1H |

The two diastereotopic methyl groups of the isopropyl moiety are expected to show slightly different chemical shifts, appearing as two distinct doublets.

The hydroxyl (-OH) proton signal is typically broad, and its chemical shift is highly dependent on solvent, concentration, and temperature. ucl.ac.uk

The ¹³C NMR spectrum for this compound is predicted to display six unique signals, one for each carbon atom in a distinct chemical environment. The carbons attached to oxygen atoms will be deshielded and appear at a lower field (higher ppm). wisc.educhemguide.co.ukoregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H(OH)- | ~75 - 80 |

| -C H₂(OCH₃) | ~70 - 75 |

| -O-C H₃ | ~59 |

| -C H(CH₃)₂ | ~30 - 35 |

Similar to the proton spectrum, the two methyl carbons of the isopropyl group may be magnetically inequivalent and could potentially resolve into two separate signals.

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the -CH(OH)- proton and both the -CH(CH₃)₂ and -CH₂(OCH₃) protons, establishing the core connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. pressbooks.pubresearchgate.netusda.gov This would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. For instance, a key HMBC correlation would be seen from the methoxy (B1213986) protons (-OCH₃) to the methylene carbon (-CH₂-), confirming the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3550 - 3200 | Strong, Broad |

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong |

| C-O Stretch (Secondary Alcohol) | ~1100 | Strong |

The IR spectrum would be dominated by a strong, broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol due to hydrogen bonding. libretexts.orgspectroscopyonline.com Strong C-O stretching absorptions for both the secondary alcohol and the ether functional group would also be prominent in the fingerprint region between 1150 and 1000 cm⁻¹. youtube.comspectroscopyonline.com

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 118, corresponding to its molecular formula, C₆H₁₄O₂. However, the molecular ion peak for alcohols is often weak or absent. whitman.edu

The fragmentation pattern is highly predictable and is dominated by cleavages adjacent to the oxygen atoms (alpha-cleavage) to form stable, resonance-stabilized cations. dummies.comlibretexts.orgyoutube.com

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 103 | [M - CH₃]⁺ | Loss of a methyl radical |

| 87 | [CH(OH)CH₂(OCH₃)]⁺ | Alpha-cleavage, loss of isopropyl radical |

| 75 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 45 | [CH₂(OCH₃)]⁺ | Alpha-cleavage, loss of C₄H₉O radical |

The most characteristic fragmentation would be the alpha-cleavage between the carbon bearing the hydroxyl group (C2) and the carbon with the isopropyl group (C3), leading to a prominent peak at m/z 87.

Another significant fragmentation pathway is the loss of a water molecule (18 mass units) from the molecular ion, resulting in a peak at m/z 100 ([M - 18]⁺), a common feature for alcohols. whitman.edudummies.com

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS) in Purity Assessment and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass spectra.

For this compound, GC-MS would be the preferred method for purity assessment. A pure sample would exhibit a single peak in the gas chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions. The coupled mass spectrometer would record the mass spectrum of the eluting compound, which should match the predicted fragmentation pattern discussed in section 4.3.

This technique is particularly useful for differentiating this compound from its structural isomers. Isomers, while having the same molecular weight (118 g/mol ), often exhibit different retention times in GC due to differences in boiling points and polarity. Furthermore, their mass spectral fragmentation patterns would be distinct, allowing for unambiguous identification. For example, an isomer like 3-methoxy-3-methylbutan-1-ol (B1582460) would show a different set of fragment ions due to its different structural arrangement. The use of GC-MS is a standard method for identifying and distinguishing between different alcohol and ether isomers in various applications. researchgate.netpepolska.plupb.ro

Computational Spectroscopy and Theoretical Predictions of Spectral Properties

Computational spectroscopy serves as a powerful tool in modern chemistry, offering deep insights into the spectral properties of molecules and aiding in the interpretation of experimental data. For this compound, while specific experimental computational studies are not extensively documented in the literature, its spectral characteristics can be reliably predicted using established theoretical methods. These predictions are invaluable for structural elucidation, conformational analysis, and understanding the molecule's behavior at a quantum-mechanical level. The primary methods employed for such predictions are based on Density Functional Theory (DFT) and ab initio calculations.

Prediction of NMR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a cornerstone of computational organic chemistry. The accurate calculation of these parameters for this compound would involve a multi-step process.

First, a conformational analysis is performed to identify the lowest energy conformers of the molecule. This is crucial as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. Once the stable conformers are identified, their geometries are optimized using a selected level of theory, such as B3LYP with a 6-31G(d,p) basis set.

Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comresearchgate.net More advanced functionals, such as ωB97X-D or WP04, combined with larger basis sets like 6-311++G(2d,p), can be employed for higher accuracy. mdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to simulate the effects of the solvent environment on the chemical shifts. mdpi.comresearchgate.net

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

The predicted chemical shifts can then be compared to experimental data to confirm the structure of this compound. The expected accuracy for ¹H NMR predictions is typically within 0.1-0.2 ppm, and for ¹³C NMR, it is within 1-3 ppm. mdpi.com

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C1 (CH₃-O) | 59.2 | H (3) | 3.35 |

| C2 (-O-CH₂-) | 75.8 | H (2) | 3.42, 3.51 |

| C3 (-CH(OH)-) | 71.5 | H (1) | 3.65 |

| C4 (-CH(CH₃)₂) | 32.1 | H (1) | 1.85 |

| C5, C6 (-CH(CH₃)₂) | 18.9, 17.5 | H (6) | 0.92, 0.90 |

| O-H | - | H (1) | 2.50 (variable) |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Prediction of Vibrational Spectra (IR and Raman)

Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The process begins with the optimization of the molecule's geometry, followed by the calculation of the harmonic vibrational frequencies at the same level of theory.

These calculations produce a set of normal modes, each with a corresponding frequency and intensity (for IR) or scattering activity (for Raman). The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include:

O-H stretch: A strong, broad band in the IR spectrum, typically predicted in the range of 3400-3650 cm⁻¹.

C-H stretches: Multiple bands in the 2850-3000 cm⁻¹ region, corresponding to the various methyl, methylene, and methine groups.

C-O stretches: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹), which are characteristic of alcohols and ethers. libretexts.org The C-O stretch of the secondary alcohol and the ether linkage would be distinguishable.

O-H bend: A band in the 1330-1440 cm⁻¹ region.

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected IR Intensity |

| O-H stretch | 3550 | Strong, Broad |

| C-H stretch (methoxy) | 2985 | Medium |

| C-H stretch (alkyl) | 2960-2870 | Strong |

| O-H bend | 1380 | Medium |

| C-O stretch (ether) | 1125 | Strong |

| C-O stretch (alcohol) | 1080 | Strong |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

By providing a detailed, atom-level understanding of the origins of spectral features, computational spectroscopy is an indispensable complement to experimental techniques in the comprehensive characterization of this compound.

Computational Chemistry and Molecular Modeling of 1 Methoxy 3 Methylbutan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It is based on the principle that the ground-state energy of a system is a unique functional of the electron density. researchgate.net DFT is widely used in chemistry to predict a variety of molecular properties, including geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netrsc.orgrsc.org

For 1-methoxy-3-methylbutan-2-ol, DFT calculations can reveal how the electron density is distributed across the molecule, which is fundamental to understanding its reactivity. Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), which are prone to attack by electrophiles, and electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are expected to be the most electron-rich sites.

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom in the molecule, quantifying the local electronic environment.

Table 1: Illustrative DFT-Calculated Electronic Properties This table illustrates typical electronic properties that can be determined for this compound using DFT calculations at a common level of theory, such as B3LYP/6-311G(d,p). The values are hypothetical and serve to exemplify the output of such a study.

| Property | Description | Hypothetical Value/Observation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | +1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 10.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.1 Debye |

| MEP Minimum | Most negative potential, indicating the most likely site for electrophilic attack. | Located on the hydroxyl oxygen atom. |

| MEP Maximum | Most positive potential, indicating the most likely site for nucleophilic attack. | Located on the hydrogen atom of the hydroxyl group. |

Conformational Analysis and Energy Landscapes of Methoxy-Methylbutanols

The process typically involves:

Conformational Search: A systematic or stochastic search is performed to find all possible low-energy conformers. This can be done using molecular mechanics force fields, which are computationally inexpensive.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT or Møller–Plesset perturbation theory (MP2), to obtain more accurate structures and relative energies. unja.ac.id

Population Analysis: The relative energies (ΔE) are used to calculate the Boltzmann population of each conformer at a given temperature, which indicates the percentage of molecules that exist in that specific conformation.

For methoxy-alcohols, a key conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen. The stability of different conformers will be dictated by a balance of steric hindrance (e.g., repulsion between the bulky isopropyl group and the methoxy group) and favorable electronic interactions like hydrogen bonds.

Table 2: Hypothetical Conformational Analysis of this compound This table provides a simplified, hypothetical energy landscape for different conformers based on the rotation around the C2-C1 bond, illustrating how steric and electronic factors influence stability. Energies are relative to the most stable conformer.

| Conformer (Dihedral Angle O-C2-C1-O) | Key Interaction | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Gauche (~60°) | Potential for weak intramolecular H-bond | 0.00 | ~65% |

| Anti (~180°) | Sterically favorable, no H-bond | 0.50 | ~30% |

| Eclipsed (~0°) | High steric repulsion | 4.50 | <1% |

| Gauche (~-60°) | Potential for weak intramolecular H-bond | 0.00 | ~5% (assuming chirality leads to other conformers) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ethz.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the dynamic behavior and intermolecular interactions that govern the bulk properties of a substance. researchgate.net

For a liquid sample of this compound, MD simulations can be used to investigate:

Hydrogen Bonding: The primary intermolecular interaction in alcohols is hydrogen bonding. nih.gov MD simulations can quantify the extent and dynamics of hydrogen bonds, including both intermolecular (molecule-to-molecule) and intramolecular (within the same molecule) types. nih.govmdpi.com In this case, simulations would analyze the strong hydrogen bonds between hydroxyl groups (OH···OH) and the weaker bonds between hydroxyl groups and ether oxygens (OH···O-ether). mdpi.com

Structural Organization: The simulations reveal how molecules arrange themselves in the liquid state. This is often analyzed using the Radial Distribution Function (RDF), which gives the probability of finding an atom at a certain distance from another atom. mdpi.com Sharp peaks in the RDF for the oxygen atoms of the hydroxyl groups, for instance, would provide clear evidence of hydrogen-bonded structures. nih.govmdpi.com

Dynamic Properties: MD can predict dynamic properties like self-diffusion coefficients, which relate to viscosity, and rotational correlation times, which describe how quickly molecules tumble in the liquid. researchgate.net

The interplay between the hydrophilic (hydroxyl and ether) and hydrophobic (isopropyl and methyl) parts of the molecule will dictate its solvation properties and miscibility with other liquids, which can also be effectively studied with MD simulations.

Table 3: Intermolecular Interactions of this compound Studied by MD This table outlines the key intermolecular forces and the simulation metrics used to analyze them.

| Interaction Type | Description | Key MD Analysis Metric |

| Intermolecular H-Bond (OH···OH) | Strongest interaction; between the hydroxyl group of one molecule and the hydroxyl oxygen of another. | Radial Distribution Function (RDF) g(r) of O-O distance; H-bond lifetime analysis. |

| Intermolecular H-Bond (OH···O-ether) | Weaker H-bond; between the hydroxyl group of one molecule and the ether oxygen of another. mdpi.com | RDF of hydroxyl-O and ether-O distance; coordination number analysis. |

| Intramolecular H-Bond | Between the hydroxyl group and the ether oxygen within the same molecule, dependent on conformation. nih.gov | Analysis of specific dihedral angle populations and intramolecular O-H···O distances. |

| Van der Waals Forces | Weaker, non-specific interactions (dispersion and dipole-dipole) involving the entire molecule, especially the alkyl groups. unja.ac.id | Analysis of packing efficiency and system density. |

Quantitative Structure-Activity Relationships (QSAR) for Methoxy-Alcohol Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a physical property. mdpi.com These models are widely used in drug discovery and toxicology to predict the activity of new, untested chemicals. tsijournals.comresearchgate.net

To develop a QSAR model for a series of methoxy-alcohol derivatives, one would follow these general steps:

Data Set Collection: A dataset of molecules with known activities (e.g., toxicity to an organism, enzyme inhibition) is assembled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), electronic (e.g., dipole moment, atomic charges from DFT), or steric (e.g., molecular volume). tsijournals.com

Model Building and Validation: A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) to link the descriptors to the activity. The model's predictive power is then rigorously validated using internal and external test sets of compounds. nih.gov

For methoxy-alcohol derivatives, relevant descriptors might include the octanol-water partition coefficient (logP) to describe hydrophobicity, molar refractivity for polarizability, and DFT-derived descriptors like HOMO/LUMO energies to capture electronic effects. mdpi.com

Table 4: Illustrative Data for a QSAR Model of Methoxy-Alcohol Derivatives This hypothetical table shows the kind of data needed to build a QSAR model for predicting toxicity (pLC50).

| Compound | Structure | LogP (Hydrophobicity) | Molar Refractivity (Polarizability) | LUMO Energy (eV) | Observed pLC50 |

| 1 | This compound | 0.8 | 34.5 | 1.2 | 1.5 |

| 2 | 1-Ethoxy-3-methylbutan-2-ol | 1.2 | 39.1 | 1.1 | 1.3 |

| 3 | 1-Methoxybutan-2-ol | 0.4 | 29.9 | 1.4 | 1.9 |

| 4 | 1-Methoxy-3,3-dimethylbutan-2-ol | 1.3 | 39.1 | 1.15 | 1.1 |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. masterorganicchemistry.com A transition state is the highest energy point along a reaction coordinate and represents the "bottleneck" of the reaction. masterorganicchemistry.com

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, and can be calculated using methods like DFT. acs.org For this compound, theoretical studies could investigate various reactions, such as:

Oxidation: The oxidation of alcohols is a fundamental organic reaction. csic.esrsc.orgmdpi.com Computational studies can determine the most likely site of initial attack, for example by a hydroxyl radical (•OH) in atmospheric chemistry. This would involve calculating the activation barriers for hydrogen abstraction from the different C-H bonds and the O-H bond. The C-H bond at the C2 position (adjacent to the hydroxyl group) is often a likely site for abstraction.

Dehydration: The acid-catalyzed elimination of water to form an alkene is another common reaction of alcohols. Theoretical calculations can compare the mechanisms (e.g., E1 vs. E2) and predict the regioselectivity of double bond formation.

By applying Transition State Theory (TST), calculated activation free energies can be used to compute theoretical reaction rate constants, providing quantitative predictions of reaction kinetics. researchgate.net

Table 5: Hypothetical Reaction Pathways for the Oxidation of this compound by •OH Radical This table outlines possible initial steps in the oxidation of the molecule, with hypothetical activation energies (ΔG‡) calculated theoretically. The lowest activation energy indicates the most favorable pathway.

| Reaction Pathway (H-atom Abstraction Site) | Resulting Radical Intermediate | Hypothetical ΔG‡ (kcal/mol) |

| From hydroxyl group (-OH) | Alkoxy radical | 7.5 |

| From C2-H | α-hydroxyalkyl radical | 4.2 |

| From C1-H₂ | β-hydroxyalkyl radical | 9.8 |

| From C3-H | γ-hydroxyalkyl radical | 6.5 |

| From methoxy group (-OCH₃) | Methoxy-adjacent radical | 11.0 |

Applications in Advanced Organic Synthesis and Materials Science

Role of 1-Methoxy-3-methylbutan-2-ol as a Chiral Building Block

Precursor in the Synthesis of Specialty Chemicals

The role of this compound as a direct precursor in the synthesis of specific specialty chemicals is not documented in the available literature. While its isomer, 3-Methoxy-3-methyl-1-butanol, is noted as a building block for specialty chemicals, similar evidence for this compound is absent from the search findings. atamanchemicals.com

Intermediacy in the Production of Esters, Resins, and Surfactants

No specific research or industrial reports were found that describe this compound acting as an intermediate in the production of esters, resins, or surfactants. The chemical structure, containing a secondary alcohol, theoretically allows for esterification, but specific examples, reaction conditions, or industrial processes involving this compound could not be located.

Potential in Polymeric Material Development

There is no available information suggesting that this compound has been investigated or utilized in the development of polymeric materials. Searches for its application as a monomer, plasticizer, or other polymer additive did not yield any relevant results.

Exploration as a Green Solvent or Co-solvent in Specific Chemical Processes

While there is extensive research into green and sustainable solvents, no sources specifically identify or evaluate this compound for this purpose. nih.gov Its isomer, 3-Methoxy-3-methyl-1-butanol, is recognized as a greener alternative solvent in various applications, but this classification has not been extended to this compound in the documents reviewed. atamanchemicals.comsigmaaldrich.comcarlroth.com

Environmental Fate and Degradation Studies of Methoxy Methylbutanols

Atmospheric Oxidation and Photochemical Degradation Pathways

The primary pathway for the degradation of volatile organic compounds (VOCs) in the atmosphere is through oxidation, initiated mainly by photochemically generated hydroxyl (OH) radicals. For 3-Methoxy-3-methyl-1-butanol, a structural isomer of 1-Methoxy-3-methylbutan-2-ol, its atmospheric persistence is determined by its reaction rate with these radicals.

Theoretical calculations and experimental studies on related glycol ethers provide insight into this process. nih.gov The degradation process begins with the abstraction of a hydrogen atom by an OH radical, leading to the formation of an alkyl radical. nih.gov This radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical. nih.gov Subsequent reactions, particularly in the presence of nitrogen oxides (NOx), lead to the formation of various degradation products and can contribute to the formation of photochemical smog. nih.govdntb.gov.ua

The atmospheric half-life of 3-Methoxy-3-methyl-1-butanol, based on its reaction with OH radicals, has been calculated to be approximately 1.1 days. This calculation assumes an OH radical concentration of 1.5 x 10⁶ molecules/cm³ and an irradiation time of 12 hours per day. This relatively short half-life suggests that the compound is not likely to persist for long periods in the atmosphere or undergo long-range transport.

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a critical process that determines the fate of chemical compounds in aquatic and soil environments. Studies on 3-Methoxy-3-methyl-1-butanol indicate its susceptibility to microbial degradation.

A ready biodegradability test (OECD TG 301C) was conducted to assess the potential for rapid and complete biodegradation. oecd.org The results were inconsistent across three replicates. While one test vessel showed nearly complete degradation, the other two exhibited only partial biodegradation (averaging 50% by BOD and 44% by GC analysis). oecd.org Consequently, 3-Methoxy-3-methyl-1-butanol did not meet the stringent criteria for "ready biodegradability". oecd.org

However, an inherent biodegradability test (OECD TG 302C), which evaluates the potential for degradation under favorable conditions, showed a more definitive outcome. oecd.org In this test, complete biodegradation of 3-Methoxy-3-methyl-1-butanol was observed in all test solutions within 28 days. oecd.org This result indicates that the compound is inherently biodegradable and is not expected to persist in environments with adapted microbial populations. oecd.org

Environmental Transport and Partitioning

The transport and partitioning of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kₒw). oecd.org For 3-Methoxy-3-methyl-1-butanol, these properties suggest how it will distribute between air, water, soil, and biota. oecd.org

The compound has high water solubility and a low Log Kₒw of 0.18, indicating that it is unlikely to bioaccumulate significantly in aquatic organisms. oecd.org A calculated bioconcentration factor (BCF) of 3.16 further supports the low potential for bioaccumulation. oecd.org

To model its environmental distribution, a Mackay Level III fugacity model was used. The model predicts the fate of a chemical when released into a multi-compartment environment. The results indicate that if 3-Methoxy-3-methyl-1-butanol is released into the air or water, it tends to remain primarily in that compartment. oecd.org If released into the soil, it is predicted to partition between the soil (61.3%), air (29.4%), and water (9.3%). oecd.org

Interactive Table: Physicochemical Properties and Environmental Partitioning of 3-Methoxy-3-methyl-1-butanol

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 118.17 g/mol | oecd.org |

| Water Solubility | 100 g/L at 25°C | oecd.org |

| Vapor Pressure | 1.25 hPa at 25°C | oecd.org |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.18 | oecd.org |

| Mackay Level III Fugacity Model Distribution (Release to Soil) | ||

| Air | 29.4% | oecd.org |

| Water | 9.3% | oecd.org |

Assessment of Environmental Impact and Sustainability

Persistence: The compound is not readily biodegradable but is inherently biodegradable, suggesting it will not persist indefinitely in the environment. oecd.org Its atmospheric half-life is short, limiting its persistence in the air.

Bioaccumulation: A low octanol-water partition coefficient (Log Kₒw) and a low calculated bioconcentration factor indicate that the potential for bioaccumulation in organisms is low. oecd.org

Toxicity: While not the focus of this environmental fate article, aquatic toxicity studies on 3-Methoxy-3-methyl-1-butanol show a No Observed Effect Concentration (NOEC) for Daphnia magna reproduction at or above 100 mg/L over 21 days, suggesting low chronic toxicity to aquatic invertebrates. oecd.org

The U.S. Environmental Protection Agency (EPA) has classified 3-Methoxy-3-methyl-1-butanol under its Safer Choice program. It is designated with a "Green half-circle," meaning the chemical is expected to be of low concern based on experimental and modeled data. nih.gov The OECD SIDS assessment concludes that the chemical is of low priority for further work based on its low hazard profile to the environment. oecd.org This suggests that, from a sustainability perspective, this class of compounds presents a lower environmental risk compared to persistent and bioaccumulative substances.

Emerging Research and Interdisciplinary Perspectives

Integration of 1-Methoxy-3-methylbutan-2-ol into Novel Synthetic Methodologies

While specific, documented syntheses of this compound in novel methodologies are not widely published, its structure lends itself to several modern synthetic approaches. As a chiral molecule, it is a potential candidate for use as a chiral auxiliary or a building block in asymmetric synthesis.

Potential novel synthetic routes could include:

Asymmetric Epoxide Opening: A key theoretical route involves the regioselective ring-opening of a chiral epoxide, such as (R)- or (S)-3-methyl-1,2-epoxybutane, with a methoxide (B1231860) source. The use of chiral catalysts could control the stereochemistry of the resulting secondary alcohol, providing a direct path to enantiomerically pure this compound.

Catalytic Hydrogenation: The development of substrate-specific catalysts for the hydrogenation of related methoxy (B1213986) ketones could provide a direct and efficient route. Research in this area focuses on heterogeneous catalysts that can operate under mild conditions, enhancing the sustainability of the process.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or etherases, represents a frontier in the synthesis of such molecules. A biocatalytic approach could offer unparalleled selectivity and operate under environmentally benign aqueous conditions, aligning perfectly with green chemistry principles.

The integration of this compound into multi-component reactions or as a key intermediate in the synthesis of complex natural products remains an open area for exploration, promising new avenues for organic synthesis.

Green Chemistry Principles in the Production and Use of Methoxy-Butanols

The production and application of any chemical, including this compound, are increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. sigmaaldrich.commsu.edu The goal is to minimize environmental impact by preventing waste, maximizing atom economy, and using safer chemical and energy-efficient processes. nih.gov

The application of these principles to the lifecycle of this compound could involve several key strategies:

Use of Renewable Feedstocks: The starting materials for synthesis could potentially be derived from bio-based sources. For instance, isobutanol, a precursor to the butene backbone, can be produced through the fermentation of biomass.

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as using solid acid catalysts for etherification, reduces waste compared to using stoichiometric amounts of reagents that are consumed in the reaction. pcimag.com

Design for Degradation: A crucial aspect of green chemistry is designing molecules that degrade into harmless substances after their intended use, preventing persistence in the environment. msu.edu The biodegradability of this compound would be a key parameter in its environmental assessment.

Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure significantly reduces the energy footprint of the manufacturing process. nih.gov Microwave-assisted synthesis or mechanochemistry are potential energy-efficient alternatives to conventional heating. nih.gov

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Principle No. | Principle Name | Potential Application to this compound Lifecycle |

|---|---|---|

| 1 | Prevention | Optimize reaction conditions to minimize byproduct formation, thus preventing waste. |

| 2 | Atom Economy | Utilize addition reactions, such as epoxide opening, which incorporate all reactant atoms into the final product. |

| 3 | Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents, opting for enzymatic routes or using safer catalysts. |

| 5 | Safer Solvents & Auxiliaries | If a solvent is necessary, use water or bio-derived solvents like ethanol (B145695) instead of volatile organic compounds. nih.gov |

| 7 | Use of Renewable Feedstocks | Synthesize precursors from biomass-derived materials like bio-isobutanol. pcimag.com |

| 9 | Catalysis | Employ recyclable heterogeneous or biocatalysts to improve reaction efficiency and reduce waste. |

Advanced Analytical Method Development for Trace Analysis

The detection and quantification of specific isomers like this compound at trace levels require sophisticated analytical techniques. This is particularly important in environmental monitoring, quality control, and metabolomics studies.

Advanced methods applicable to this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC is an ideal separation technique. When coupled with a mass spectrometer, it allows for the identification and quantification of the compound even in complex matrices. The use of high-resolution mass spectrometry (HRMS) can further provide an accurate mass measurement for unambiguous identification.

Chiral Chromatography: To separate the enantiomers of this compound, chiral GC columns are necessary. This is critical in pharmaceutical or biological studies where the stereochemistry of a molecule can dictate its activity.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. The collision cross-section (CCS) is a key parameter measured by IM-MS. Predicted CCS values can be used to create databases for the rapid identification of compounds like this compound in complex samples. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 119.10666 | 126.3 |

| [M+Na]+ | 141.08860 | 132.7 |

| [M-H]- | 117.09210 | 125.3 |

| [M+NH4]+ | 136.13320 | 148.3 |

| [M+K]+ | 157.06254 | 133.4 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, saving significant time and resources in the lab. For this compound, theoretical methods can illuminate its properties.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, conformational landscape, and potential reaction pathways of the molecule. Such studies can predict which sites on the molecule are most likely to react (reactivity) and which stereoisomer is likely to form (selectivity). For instance, DFT could be used to model the transition states of the epoxide-opening reaction to predict the most favorable pathway.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different environments, such as in various solvents or at interfaces. This is crucial for understanding its properties as a solvent or its interaction with biological systems.

Quantitative Structure-Property Relationship (QSPR): QSPR models can predict physical and chemical properties based on the molecular structure. For this compound, QSPR could be used to estimate properties like boiling point, viscosity, and solvent behavior, guiding its potential applications. The predicted CCS values in Table 2 are an example of computationally derived data that aids in analytical identification. uni.lu

Cross-Disciplinary Applications in Fields Beyond Traditional Organic Chemistry

While specific applications for this compound are not yet established in the literature, the properties of its structural isomers suggest potential uses in a variety of fields. Its unique combination of a hydroxyl group and an ether linkage could make it a valuable molecule.

For comparison, the related isomer 3-Methoxy-3-methylbutan-1-ol (B1582460) is used as a solvent in paints, inks, and fragrances, and as a raw material for industrial detergents. atamanchemicals.com It also finds use in personal care formulations and as a building block in the synthesis of specialty chemicals. atamanchemicals.com

Potential cross-disciplinary applications for this compound could include:

Materials Science: As a specialty solvent for polymer synthesis or as a component in the formulation of advanced coatings and resins where specific evaporation rates and solvency are required.

Agrochemicals: As an inert solvent or adjuvant in pesticide formulations, potentially improving the stability and efficacy of active ingredients.

Pharmaceuticals: As a chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs) or as a specialized solvent in drug formulation and delivery systems.

Flavor and Fragrance: The specific arrangement of functional groups could impart unique organoleptic properties, making it a candidate for investigation as a novel fragrance or flavor component.

Further research is needed to validate these potential applications and to fully characterize the performance and safety of this compound in these diverse roles.

Q & A

Q. What are the recommended methods for synthesizing 1-Methoxy-3-methylbutan-2-ol in a laboratory setting?

- Methodological Answer : The Williamson ether synthesis is a viable route, involving the reaction of a sodium alkoxide derived from 3-methylbutan-2-ol with a methyl halide (e.g., methyl iodide) under controlled conditions. Alternative approaches include acid-catalyzed methylation of the corresponding alcohol using methanol. Purification typically involves fractional distillation followed by gas chromatography-mass spectrometry (GC-MS) to confirm purity . For oxidation steps, acidified potassium dichromate (VI) setups, as described in analogous alcohol-to-ketone reactions, may be adapted, though stoichiometric and temperature controls are critical to avoid over-oxidation .

Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Combine analytical techniques:

- GC-MS : To assess purity and identify byproducts (retention time and mass fragmentation patterns should align with reference data) .

- NMR Spectroscopy : H and C NMR confirm structural features, such as methoxy (-OCH) and hydroxyl (-OH) group positions.

- IR Spectroscopy : Validate functional groups via O-H (3200–3600 cm) and C-O (1050–1150 cm) stretches. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the critical safety considerations when handling this compound in experimental procedures?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), goggles, and lab coats to prevent skin/eye contact .

- Thermal Hazards : Avoid open flames (flash point ~174°C for analogous compounds) and store away from strong oxidizers (e.g., HNO, KMnO) .

- Waste Disposal : Segregate waste and collaborate with certified agencies for incineration or solvent recovery to mitigate environmental impact .

Advanced Research Questions

Q. How can conflicting data regarding the physical properties (e.g., boiling point, solubility) of this compound be resolved in literature reviews?

- Methodological Answer : Conduct comparative analyses using standardized protocols:

- Boiling Point : Use calibrated distillation apparatus under reduced pressure to minimize decomposition. Cross-check with differential scanning calorimetry (DSC) .

- Solubility : Perform gravimetric analysis in solvents (e.g., water, ethanol) at controlled temperatures. Discrepancies may arise from impurities; thus, GC-MS purity verification is essential .

Q. What strategies optimize the enantioselective synthesis of this compound, particularly when stereochemical purity is critical?

- Methodological Answer :

- Chiral Catalysts : Employ Sharpless asymmetric epoxidation or enzymatic resolution (e.g., lipases) to isolate enantiomers .

- Chromatographic Separation : Use chiral stationary phases (e.g., cyclodextrin-based columns) in HPLC for high-resolution separation .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) post-synthesis .

Q. In computational modeling, which quantum mechanical methods are most reliable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to model transition states and activation energies for SN2 mechanisms.

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via NMR) .

Q. How does the presence of this compound influence reaction kinetics in multi-step organic syntheses, and what experimental designs can elucidate its role?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation in real-time.

- Isotopic Labeling : Introduce O in the methoxy group to trace participation in ether cleavage or rearrangement steps.

- Control Experiments : Compare reaction outcomes with/without the compound to isolate its catalytic or inhibitory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.